2'-Bromospiro[adamantane-2,9'-fluorene]
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Overview
Description
2’-Bromospiro[adamantane-2,9’-fluorene] is a chemical compound with the molecular formula C22H21Br and a molecular weight of 365.31 g/mol . This compound is characterized by the presence of a bromine atom attached to a spiro structure, which includes both adamantane and fluorene moieties. The unique structure of 2’-Bromospiro[adamantane-2,9’-fluorene] makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 2’-Bromospiro[adamantane-2,9’-fluorene] typically involves the reaction of adamantane and fluorene derivatives under specific conditions. One common synthetic route includes the bromination of spiro[adamantane-2,9’-fluorene] using bromine or a bromine-containing reagent . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2’-Bromospiro[adamantane-2,9’-fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides. Reagents such as potassium permanganate or chromium trioxide are often used for these reactions.
Reduction Reactions: Reduction of 2’-Bromospiro[adamantane-2,9’-fluorene] can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
2’-Bromospiro[adamantane-2,9’-fluorene] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of novel organic compounds.
Biology: Research studies have explored the potential biological activities of 2’-Bromospiro[adamantane-2,9’-fluorene], including its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2’-Bromospiro[adamantane-2,9’-fluorene] involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially altering their function and activity. The spiro structure of the compound also contributes to its unique reactivity and interaction with molecular targets .
Comparison with Similar Compounds
2’-Bromospiro[adamantane-2,9’-fluorene] can be compared with other similar compounds, such as:
Spiro[adamantane-2,9’-fluorene]: This compound lacks the bromine atom and has different reactivity and applications.
2’-Chlorospiro[adamantane-2,9’-fluorene]: Similar to 2’-Bromospiro[adamantane-2,9’-fluorene], but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
2’-Iodospiro[adamantane-2,9’-fluorene]:
Properties
IUPAC Name |
2'-bromospiro[adamantane-2,9'-fluorene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Br/c23-17-5-6-19-18-3-1-2-4-20(18)22(21(19)12-17)15-8-13-7-14(10-15)11-16(22)9-13/h1-6,12-16H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRJEIOSSKPUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=C4C=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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